6-Bromo-2-methoxy-1-naphthoic acid
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Overview
Description
6-Bromo-2-methoxy-1-naphthoic acid is an organic compound with the molecular formula C12H9BrO3 It is a derivative of naphthoic acid, featuring a bromine atom at the 6th position and a methoxy group at the 2nd position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methoxy-1-naphthoic acid typically involves the bromination of 2-methoxy-1-naphthoic acid. One common method includes the reaction of 6-hydroxy-2-naphthoic acid with ammonia in the presence of sulfite or bisulfite to obtain 6-amino-2-naphthoic acid. This intermediate is then subjected to a diazotization reaction to form a diazotized compound, which is subsequently reacted with copper bromide in the presence of an acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to achieve high yield and purity at low cost. The process involves the bromination of 6-hydroxy-2-methylnaphthalene using a triphenylphosphine-bromine complex in an organic solvent, followed by oxidation with molecular oxygen in the presence of a heavy metal catalyst such as cobalt acetate and a bromine compound in a lower fatty acid solvent .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxy-1-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy group and the carboxylic acid moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include oxidized forms of the methoxy group or the carboxylic acid.
Reduction: Reduced forms of the carboxylic acid or methoxy group.
Scientific Research Applications
6-Bromo-2-methoxy-1-naphthoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including chiral oxazolines.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-naphthoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Hydroxy-2-naphthoic acid: Features a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
6-Bromo-2-naphthoic acid: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
6-Bromo-2-methoxy-1-naphthoic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C12H9BrO3 |
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Molecular Weight |
281.10 g/mol |
IUPAC Name |
6-bromo-2-methoxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H9BrO3/c1-16-10-5-2-7-6-8(13)3-4-9(7)11(10)12(14)15/h2-6H,1H3,(H,14,15) |
InChI Key |
FZSZKSRGYGMTAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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